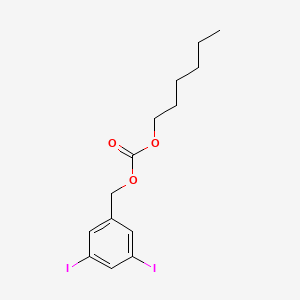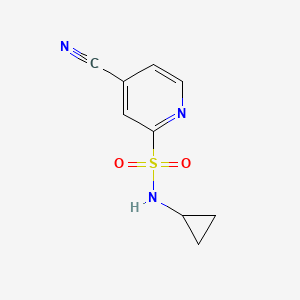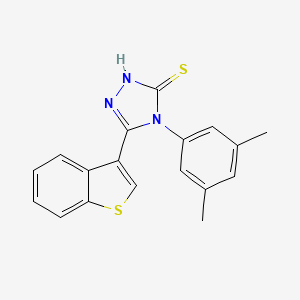
5-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 5-benzo[b]thien-3-yl-4-(3,5-dimethylphenyl)-2,4-dihydro- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the broader class of triazole derivatives, which are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the cyclization of hydrazinecarbothioamides in the presence of basic media. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and sodium bicarbonate . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or water, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives .
Scientific Research Applications
3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives involves their interaction with various molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns and biological activities.
Uniqueness
3H-1,2,4-Triazole-3-thione derivatives are unique due to their ability to form stable complexes with various metal ions, which can enhance their biological activity. Additionally, the presence of the benzo[b]thien-3-yl and 3,5-dimethylphenyl groups provides additional sites for functionalization, allowing for the development of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C18H15N3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-12(2)9-13(8-11)21-17(19-20-18(21)22)15-10-23-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,20,22) |
InChI Key |
BLFZQOALYDYPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CSC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
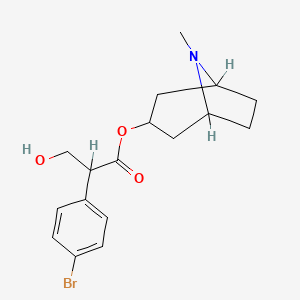

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)

![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)


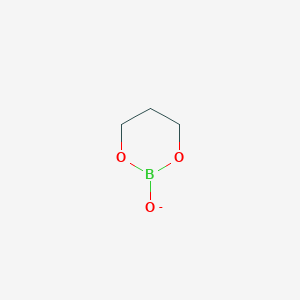

![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

